Azimilide
CAS No.: 149908-53-2
Cat. No.: VC0003118
Molecular Formula: C23H28ClN5O3
Molecular Weight: 458.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 149908-53-2 |
---|---|
Molecular Formula | C23H28ClN5O3 |
Molecular Weight | 458.0 g/mol |
IUPAC Name | 1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione |
Standard InChI | InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16- |
Standard InChI Key | MREBEPTUUMTTIA-XYGWBWBKSA-N |
Isomeric SMILES | CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl |
SMILES | CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Canonical SMILES | CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Chemical Structure and Physicochemical Properties
Azimilide, systematically named 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]imidazolidine-2,4-dione dihydrochloride, is a small molecule with the molecular formula CHClNO·2HCl and a molecular weight of 530.88 g/mol . Its structure features an imidazolidine-2,4-dione core substituted with a chlorophenyl furan moiety and a piperazine-containing side chain (Table 1).
Table 1: Key Chemical Properties of Azimilide
Property | Value | Source |
---|---|---|
Molecular Formula | CHClNO·2HCl | |
Molecular Weight | 530.88 g/mol | |
CAS Registry Number | 149888-94-8 | |
Synonyms | NE-10064, Stedicor (development code) |
The compound’s stereochemistry is achiral, and its extensive tissue distribution () supports wide bioavailability .
Pharmacological Mechanism and Electrophysiological Effects
Azimilide belongs to the class III antiarrhythmic agents, which prolong cardiac action potential duration (APD) and effective refractory period (ERP) by inhibiting potassium channels. Unlike sotalol or dofetilide, which selectively block I, azimilide concurrently inhibits I and I, mitigating reverse use-dependence—a phenomenon where efficacy decreases at higher heart rates . This dual blockade stabilizes repolarization across varying heart rates, potentially reducing arrhythmia triggers.
In canine models, azimilide demonstrated anti-fibrillatory efficacy, terminating both atrial and ventricular arrhythmias . Its ability to suppress early afterdepolarizations (EADs) may explain the lower incidence of torsades de pointes (TdP) compared to I-selective agents .
Pharmacokinetic Profile
Azimilide exhibits linear pharmacokinetics with a terminal half-life of 71.4 hours, enabling once-daily dosing . A crossover study in healthy subjects revealed:
Table 2: Pharmacokinetic Parameters in Fed vs. Fasted States
Parameter | Fasted State | Fed State (High-Fat Meal) | Ratio (90% CI) |
---|---|---|---|
AUC | 18,900 ng·h/mL | 18,200 ng·h/mL | 96.2% (90.5–102.4%) |
C | 219 ng/mL | 178 ng/mL | 81.4% (76.2–87.0%) |
t | 6.0 hours | 7.5 hours | — |
Clinical Efficacy in Arrhythmia Management
Ventricular Arrhythmias and Post-Infarction Survival
The Azimilide Post-Infarct Survival Evaluation (ALIVE) trial enrolled 6,000 post-myocardial infarction patients to assess azimilide’s impact on all-cause mortality . While results remain pending, preclinical data suggest antifibrillatory effects may reduce sudden cardiac death risk .
Developmental Status and Future Directions
As of April 2025, azimilide remains investigational, with Procter & Gamble and Tanabe Seiyaku conducting phase III trials in the U.S., Europe, and Japan . Key ongoing studies include:
Table 3: Ongoing Clinical Trials
Trial Name | Phase | Population | Primary Endpoint | Status |
---|---|---|---|---|
ALIVE | III | Post-MI patients | All-cause mortality | Enrolment completed |
ASAP-II | III | Persistent AF/AFL | Time to AF/AFL recurrence | Active |
Regulatory approval hinges on demonstrating mortality neutrality or benefit, particularly in high-risk cohorts.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume